molecular formula C12H16O2 B8149095 (1-((p-Tolyloxy)methyl)cyclopropyl)methanol

(1-((p-Tolyloxy)methyl)cyclopropyl)methanol

Cat. No.: B8149095
M. Wt: 192.25 g/mol
InChI Key: RYQBVJTVDJVWAP-UHFFFAOYSA-N
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Description

(1-((p-Tolyloxy)methyl)cyclopropyl)methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a p-tolyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((p-Tolyloxy)methyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with p-tolyloxy reagents under specific conditions. One common method is the Williamson ether synthesis, where cyclopropylmethanol reacts with p-tolyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-((p-Tolyloxy)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.

    Substitution: The p-tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Cyclopropylmethanal or cyclopropylmethanoic acid.

    Reduction: Cyclopropylmethane.

    Substitution: Various substituted cyclopropylmethanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-((p-Tolyloxy)methyl)cyclopropyl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be used to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the behavior of similar compounds in living organisms.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.

Industry

In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1-((p-Tolyloxy)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The cyclopropyl group can engage in unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The p-tolyloxy group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Lacks the p-tolyloxy group, making it less versatile in certain reactions.

    p-Tolyloxyethanol: Contains an ethyl group instead of a cyclopropyl group, leading to different chemical properties.

    Cyclopropylmethyl ether: Similar structure but lacks the hydroxyl group, affecting its reactivity.

Uniqueness

(1-((p-Tolyloxy)methyl)cyclopropyl)methanol is unique due to the combination of the cyclopropyl and p-tolyloxy groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-[(4-methylphenoxy)methyl]cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10-2-4-11(5-3-10)14-9-12(8-13)6-7-12/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQBVJTVDJVWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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